2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with an acetic acid moiety attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of dimethylformamide-dimethyl acetal (DMF-DMA) at the methyl group of an acetyl moiety, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core, is a key step . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazine: Another related compound with distinct chemical and biological properties.
Uniqueness
2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-(2,5-dimethyl-7-oxopyrazolo[1,5-a]pyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C10H11N3O3/c1-6-3-8-12(5-10(15)16)7(2)4-9(14)13(8)11-6/h3-4H,5H2,1-2H3,(H,15,16) |
InChI Key |
BXBSSNDNNGWNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=CC(=N2)C)N1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.